3-[(4-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Beschreibung
3-[(4-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione (CAS: 941942-45-6) is a pyrido[2,3-d]pyrimidine-dione derivative characterized by a fused bicyclic core structure. Key substituents include:
- A methoxy group at position 5, influencing electronic properties and metabolic stability.
- A methyl group at position 1, modulating steric effects and solubility.
This compound belongs to a class of heterocycles widely investigated for therapeutic applications, including kinase inhibition and antimicrobial activity . The pyrimidine-2,4-dione scaffold is notable for its versatility in drug design, with modifications at critical positions dictating biological efficacy .
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c1-19-14-13(12(23-2)7-8-18-14)15(21)20(16(19)22)9-10-3-5-11(17)6-4-10/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKMXCYUMIODMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326954 | |
| Record name | 3-[(4-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724737 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
941942-45-6 | |
| Record name | 3-[(4-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluorobenzylamine with 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C for several hours .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-[(4-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4
Biologische Aktivität
3-[(4-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrido[2,3-d]pyrimidine core with a methoxy group and a fluorobenzyl moiety. Its molecular formula is , and it exhibits unique chemical properties due to the presence of the fluorine atom and methoxy group.
Biological Activities
1. Anticancer Properties
Research indicates that 3-[(4-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism involves the inhibition of key protein kinases involved in cell proliferation and survival pathways.
Case Study:
In a study conducted by Zhang et al. (2022), the compound was tested against MCF-7 breast cancer cells. Results showed a dose-dependent inhibition of cell viability with an IC50 value of 12 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | Not effective |
| Candida albicans | 64 µg/mL |
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models. It appears to modulate inflammatory cytokines, indicating its possible use in treating inflammatory diseases.
The biological activity of 3-[(4-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione is primarily attributed to its interaction with specific molecular targets:
- Protein Kinase Inhibition: The compound inhibits several protein kinases involved in cell signaling pathways, leading to reduced cell proliferation.
- Caspase Activation: It promotes apoptosis in cancer cells through caspase activation.
- Cytokine Modulation: The compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound for enhanced biological activity. Researchers are exploring various derivatives to improve potency and selectivity against specific cancer types.
Table 2: Comparison of Derivatives
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 3-[(4-Fluorophenyl)methyl]-5-methoxy... | 12 | Anticancer |
| Derivative A | 8 | Anticancer |
| Derivative B | 15 | Antimicrobial |
Vergleich Mit ähnlichen Verbindungen
Substitutions on the Benzyl Group
| Compound (CAS) | Substituent at Position 3 | Key Properties/Applications |
|---|---|---|
| 941942-45-6 (Target) | 4-Fluorophenylmethyl | Potential kinase inhibition* |
| 941898-07-3 | 3-Fluorophenylmethyl | Improved lipophilicity* |
| 941898-16-4 | 4-Chlorophenylmethyl | Enhanced halogen-mediated interactions |
- 4-Fluorophenyl vs. 3-Fluorophenyl (941942-45-6 vs. 941898-07-3): The para-fluoro substitution (target compound) may optimize electronic effects (e.g., electron-withdrawing) and spatial orientation for binding to hydrophobic pockets in enzymes like eukaryotic elongation factor-2 kinase (eEF-2K) .
4-Fluorophenyl vs. 4-Chlorophenyl (941942-45-6 vs. 941898-16-4):
Chlorine’s larger atomic radius and stronger electron-withdrawing nature may enhance halogen bonding in target proteins but could increase metabolic instability compared to fluorine .
Core Structure Modifications
Pyrido[2,3-d]pyrimidine-dione derivatives often exhibit activity variations based on substitutions at positions 1, 5, and 7:
Kinase Inhibition Potential
While direct data for 941942-45-6 is unavailable, structurally related pyrido[2,3-d]pyrimidine-diones demonstrate notable kinase inhibition. For example:
- Compound 6 (A-484954): Inhibits eEF-2K with an IC50 of 420 nM, attributed to optimal para-substituted aromatic interactions .
- Compound 9: Shows reduced potency (IC50 = 930 nM), likely due to suboptimal substituent positioning .
The target compound’s 4-fluorophenylmethyl group may mimic Compound 6’s para-substitution, suggesting comparable or superior eEF-2K affinity.
Antimicrobial and Antiparasitic Activity
Pyrimidine-2,4-dione derivatives with conjugated systems (e.g., thieno[2,3-d]pyrimidines) exhibit antiparasitic activity, though the target compound’s fluorophenyl group may prioritize kinase targeting over broad-spectrum antimicrobial effects .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-[(4-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione?
- Methodological Answer : Synthesis optimization should focus on regioselective functionalization and purification efficiency. For pyrido[2,3-d]pyrimidine derivatives, stepwise condensation and cyclization under controlled temperature (e.g., 60–80°C) are critical. Use of polar aprotic solvents (e.g., DMF) and catalysts like Pd(OAc)₂ can improve yield. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures removal of byproducts. NMR and LC-MS (e.g., [M+H]+ peaks) validate structural integrity .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Combine H NMR (to resolve aromatic protons and methyl groups), C NMR (to confirm carbonyl and methoxy carbons), and high-resolution LC-MS for molecular ion verification. For example, the 4-fluorophenylmethyl group shows distinct splitting patterns in H NMR (δ 7.16–7.78 ppm), while pyrimidine protons appear as singlets (δ 8.57 ppm). Cross-validation with IR spectroscopy (C=O stretching at ~1700 cm⁻¹) adds robustness .
Intermediate Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (AutoDock Vina) identifies binding affinities to target proteins (e.g., kinases). Pair these with experimental SAR studies: systematically modify substituents (e.g., methoxy to ethoxy) and assess activity shifts. ICReDD’s workflow integrates quantum chemical calculations and experimental feedback loops to prioritize viable candidates .
Q. What reaction mechanisms dominate in the functionalization of the pyrido[2,3-d]pyrimidine core?
- Methodological Answer : Electrophilic aromatic substitution (EAS) at the pyrimidine ring’s C5 position is common due to electron-rich nitrogen atoms. For alkylation at N1, SN2 mechanisms prevail under basic conditions (e.g., K₂CO₃ in DMF). Radical intermediates may form during photoinduced reactions. Monitor intermediates via TLC and trap reactive species (e.g., TEMPO) to confirm pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally analogous compounds?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example, DMSO-d₆ may induce shifts in NH protons. Use variable-temperature NMR to detect tautomeric equilibria. Compare computed NMR spectra (Gaussian 16) with experimental data to assign ambiguous signals. Cross-reference crystallographic data (if available) to validate spatial arrangements .
Q. What strategies mitigate challenges in achieving high enantiomeric purity during asymmetric synthesis?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes). For purification, chiral HPLC (Chiralpak IA/IB columns) resolves enantiomers. Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR. Recent advances in enzyme-mediated resolutions (lipases) offer greener alternatives .
Q. How can researchers analyze structure-activity relationships (SAR) for kinase inhibition by this compound?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., fluoro-to-chloro, methoxy-to-hydroxyl). Test inhibitory activity against a kinase panel (e.g., EGFR, VEGFR2) using fluorescence-based assays (Z′-LYTE™). Correlate IC₅₀ values with steric/electronic parameters (Hammett constants, logP). Molecular dynamics simulations (AMBER) reveal binding stability and residue interactions .
Q. What experimental designs address low solubility in aqueous buffers for in vitro assays?
- Methodological Answer : Use co-solvents (DMSO ≤1% v/v) or formulate as cyclodextrin complexes. For cell-based assays, pre-dissolve in PEG-400 and dilute in culture media. Dynamic light scattering (DLS) assesses aggregation. Alternatively, synthesize prodrugs (e.g., phosphate esters) with enhanced hydrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
